molecular formula C28H38O B12667623 1-(7-Hexyl-9,10-dihydro-2-phenanthryl)octan-1-one CAS No. 54547-81-8

1-(7-Hexyl-9,10-dihydro-2-phenanthryl)octan-1-one

Cat. No.: B12667623
CAS No.: 54547-81-8
M. Wt: 390.6 g/mol
InChI Key: REINEERFPNVNMJ-UHFFFAOYSA-N
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Description

1-(7-Hexyl-9,10-dihydro-2-phenanthryl)octan-1-one is a chemical compound with the molecular formula C28H38O. It is known for its unique structure, which includes a phenanthrene core with hexyl and octanone substituents.

Preparation Methods

The synthesis of 1-(7-Hexyl-9,10-dihydro-2-phenanthryl)octan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(7-Hexyl-9,10-dihydro-2-phenanthryl)octan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

1-(7-Hexyl-9,10-dihydro-2-phenanthryl)octan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-Hexyl-9,10-dihydro-2-phenanthryl)octan-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context of its use.

Comparison with Similar Compounds

1-(7-Hexyl-9,10-dihydro-2-phenanthryl)octan-1-one can be compared with similar compounds such as:

  • 1-(7-Hexyl-9,10-dihydro-2-phenanthryl)hexan-1-one
  • 1-(7-Hexyl-9,10-dihydro-2-phenanthryl)decan-1-one

These compounds share a similar phenanthrene core but differ in the length of the alkyl chain attached to the octanone group.

Properties

CAS No.

54547-81-8

Molecular Formula

C28H38O

Molecular Weight

390.6 g/mol

IUPAC Name

1-(7-hexyl-9,10-dihydrophenanthren-2-yl)octan-1-one

InChI

InChI=1S/C28H38O/c1-3-5-7-9-11-13-28(29)25-17-19-27-24(21-25)16-15-23-20-22(14-18-26(23)27)12-10-8-6-4-2/h14,17-21H,3-13,15-16H2,1-2H3

InChI Key

REINEERFPNVNMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)CCCCCC

Origin of Product

United States

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